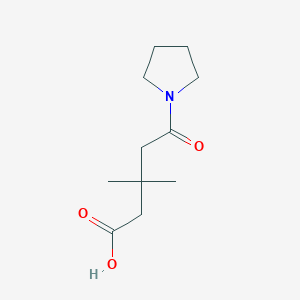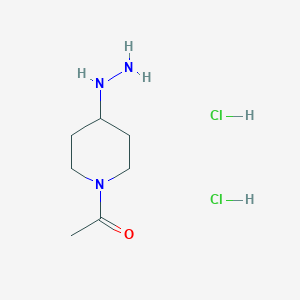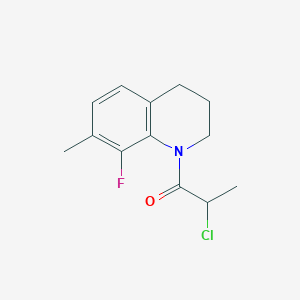
2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one, also known as CTK8F7, is a chemical compound that is used in scientific research. It is a quinoline derivative that has been synthesized for its potential applications in various fields, including medicinal chemistry and drug discovery.
作用机制
The mechanism of action of 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cell signaling pathways. It has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. In addition, it has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one has been shown to have a number of biochemical and physiological effects in vitro. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, it has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one in lab experiments is its relative ease of synthesis, which makes it readily available for research purposes. In addition, it has been shown to have potent anti-tumor activity in vitro, which makes it a promising candidate for further investigation as a potential anticancer drug. However, one limitation of using 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one in lab experiments is its lack of in vivo data, which makes it difficult to assess its potential efficacy and toxicity in animal models.
未来方向
There are several future directions for the research on 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one. One direction is to investigate its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides. Another direction is to investigate its mechanism of action in more detail, in order to identify its molecular targets and pathways. In addition, further studies are needed to assess its potential efficacy and toxicity in animal models, in order to determine its potential as a therapeutic agent.
合成方法
The synthesis of 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one involves the reaction of 8-fluoro-7-methyl-3,4-dihydroquinoline-1(2H)-one with 2-chloro-1-propanone in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one as a white solid with a melting point of 102-104°C.
科学研究应用
2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one has been used in scientific research for its potential applications in various fields, including medicinal chemistry and drug discovery. It has been shown to have anti-tumor activity in vitro against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides that are associated with the disease.
属性
IUPAC Name |
2-chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO/c1-8-5-6-10-4-3-7-16(12(10)11(8)15)13(17)9(2)14/h5-6,9H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYQAQFPTHVNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCCN2C(=O)C(C)Cl)C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(8-fluoro-7-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

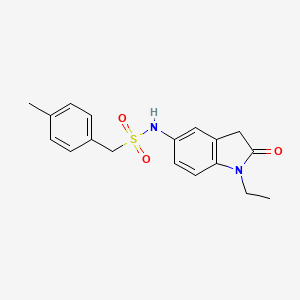

![1,7-dibutyl-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2739925.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2739926.png)
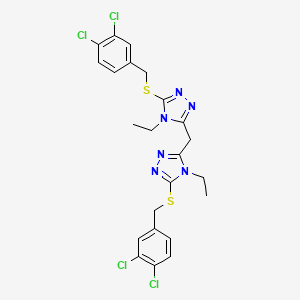
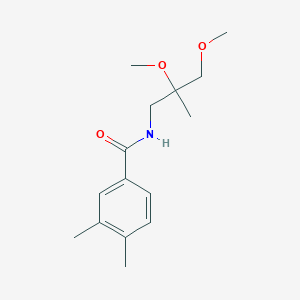
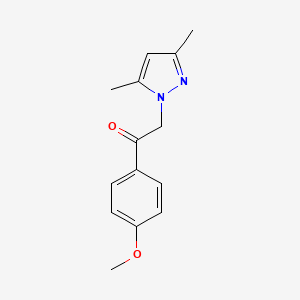

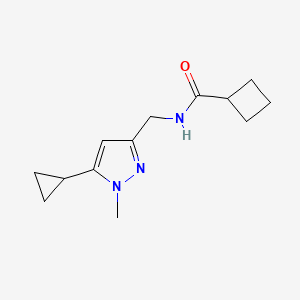
![3-Ethenylsulfonyl-N-pyrazolo[1,5-a]pyridin-3-ylpropanamide](/img/structure/B2739939.png)
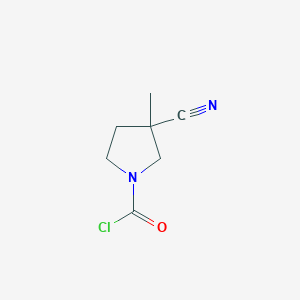
![7-Fluoro-2-methyl-3-[(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2739941.png)
